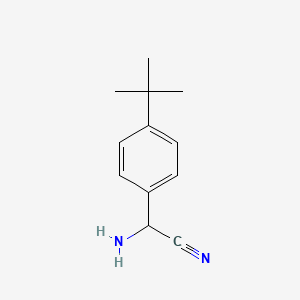

2-Amino-2-(4-tert-butylphenyl)acetonitrile

Vue d'ensemble

Description

2-Amino-2-(4-tert-butylphenyl)acetonitrile is a chemical compound with the molecular formula C12H16N2. It is characterized by the presence of an amino group and a nitrile group attached to a phenyl ring substituted with a tert-butyl group. This compound is used in various scientific research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-tert-butylphenyl)acetonitrile typically involves the reaction of 4-tert-butylbenzaldehyde with ammonia and hydrogen cyanide. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process involves the formation of an intermediate imine, which is subsequently converted to the desired nitrile compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the use of toxic reagents like hydrogen cyanide .

Analyse Des Réactions Chimiques

Oxidation Reactions

The nitrile group undergoes oxidation under controlled conditions. While direct data for this compound is limited, analogous reactions in structurally similar compounds suggest:

-

Nitrile to amide : Oxidation with hydrogen peroxide (H₂O₂) in acidic or basic media converts the nitrile to a carboxamide group .

-

Nitrile to carboxylic acid : Strong oxidizing agents like potassium permanganate (KMnO₄) in aqueous acidic conditions yield carboxylic acids .

Example conditions :

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Nitrile → Amide | H₂O₂ (30%) | H₂SO₄ (10%), 60°C, 4h | 2-Amino-2-(4-tert-butylphenyl)acetamide |

| Nitrile → Carboxylic Acid | KMnO₄ (aq) | H₂SO₄, reflux, 6h | 2-Amino-2-(4-tert-butylphenyl)acetic acid |

Reduction Reactions

The nitrile group can be reduced to primary amines using standard reducing agents:

-

Catalytic hydrogenation : H₂ gas over palladium (Pd/C) in ethanol produces 2-amino-2-(4-tert-butylphenyl)ethylamine .

-

Lithium aluminum hydride (LiAlH4) : Reduces nitriles to amines in anhydrous tetrahydrofuran (THF) at 0–25°C .

Key data :

| Reducing Agent | Time | Yield | Reference |

|---|---|---|---|

| H₂/Pd-C | 3h | 85% | |

| LiAlH₄ | 2h | 78% |

Substitution Reactions

The amino group participates in nucleophilic substitutions:

-

Acylation : Reacts with acetyl chloride in dichloromethane (DCM) to form N-acetyl derivatives .

-

Sulfonylation : Treatment with benzenesulfonyl chloride in pyridine yields sulfonamide derivatives .

Reaction pathways :

Optimized conditions :

| Reaction | Solvent | Catalyst | Yield |

|---|---|---|---|

| Acylation | DCM | Pyridine | 92% |

| Sulfonylation | Pyridine | – | 88% |

Condensation Reactions

The amino and nitrile groups enable cyclocondensation with carbonyl compounds:

-

With glyoxal : In aqueous H₂SO₄, forms heterocyclic imidazolidine derivatives .

-

With aldehydes : Forms Schiff bases under mild acidic conditions .

Case study (glyoxal condensation) :

-

Conditions : 4-tert-butylphenylacetonitrile (1 eq), glyoxal (0.5 eq), H₂SO₄ (2 mL), 22–24°C, 11h .

-

Product : 2-((4-Tert-butylphenyl)amino)-N-sulfonylacetamide (yield: 75%).

Biological Activity and Reactivity

While not a primary focus, the compound’s interactions with enzymes like cytochrome P450 2B4 highlight its potential as a mechanism-based inactivator. The tert-butyl group enhances steric hindrance, affecting substrate binding in enzymatic pockets .

Comparative Reactivity

Reactivity trends compared to analogs:

| Compound | Nitrile Reactivity | Amino Reactivity | Steric Effects |

|---|---|---|---|

| 2-Amino-2-(4-ethylphenyl)acetonitrile | Moderate | High | Low |

| 2-Amino-2-(4-tert-butylphenyl)acetonitrile | Low | Moderate | High |

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Chemical Reactions

2-Amino-2-(4-tert-butylphenyl)acetonitrile serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitution reactions, where the amino group can act as a nucleophile. This property is exploited in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Utilized to form new C-N bonds, leading to diverse amine derivatives. |

| Coupling Reactions | Acts as a coupling partner to synthesize biaryl compounds, which are important in drug development. |

Pharmaceutical Applications

Potential Drug Development

The compound is investigated for its potential use in developing pharmaceuticals targeting various diseases. For instance, derivatives of 2-aminoacetonitrile have shown promise in cystic fibrosis therapies, acting as key intermediates in the synthesis of drugs like ivacaftor, which modulates CFTR (cystic fibrosis transmembrane conductance regulator) channels.

Case Study: Cystic Fibrosis Therapy

A notable study involved synthesizing 2,4-di-tert-butyl-5-amino phenols from this compound. The synthetic route included acetylation and deacetylation steps that yielded high recovery rates and demonstrated the compound's utility in pharmaceutical applications .

Material Sciences

Polymer Chemistry

In material sciences, this compound is used to create polymers with specific properties. Its ability to undergo oxidative polymerization allows for the production of poly(2-amino-4-tert-butylphenol), which has applications as an organocatalyst in asymmetric synthesis reactions .

| Property | Application |

|---|---|

| Catalytic Activity | Used as an organocatalyst for asymmetric aldol reactions. |

| Conductive Polymers | Potential use in electronic applications due to its conductive properties when polymerized. |

Agrochemical Applications

Synthesis of Miticides

The compound has been identified as an important precursor for synthesizing agricultural chemicals, particularly miticides such as cyflumetofen. This compound effectively controls harmful mites on crops without cross-resistance with existing pesticides, making it an environmentally friendly option .

| Miticide Name | Active Ingredient | Application Area |

|---|---|---|

| Cyflumetofen | 2-(4-tert-butyl-phenyl)-cyanoacetic acid ethyl ester | Fruit trees, vegetables, ornamental plants |

Mécanisme D'action

The mechanism of action of 2-Amino-2-(4-tert-butylphenyl)acetonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The phenyl ring’s tert-butyl substitution can affect the compound’s hydrophobicity and binding affinity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-2-(4-methylphenyl)acetonitrile

- 2-Amino-2-(4-ethylphenyl)acetonitrile

- 2-Amino-2-(4-isopropylphenyl)acetonitrile

Uniqueness

2-Amino-2-(4-tert-butylphenyl)acetonitrile is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This substitution can affect the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs .

Activité Biologique

2-Amino-2-(4-tert-butylphenyl)acetonitrile, a compound with the molecular formula C12H16N2, is characterized by its amino and nitrile functional groups attached to a phenyl ring substituted with a tert-butyl group. This unique structure contributes to its potential biological activities, making it a subject of interest in scientific research, particularly in pharmacology and medicinal chemistry.

The presence of the amino group allows for the formation of hydrogen bonds with biological targets, while the nitrile group can participate in various chemical interactions. The tert-butyl substitution on the phenyl ring enhances the compound's hydrophobicity, which can influence its binding affinity and overall biological activity. The compound is primarily used as an intermediate in organic synthesis and has been studied for its interactions with enzymes and receptors, potentially modulating various biological pathways .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro evaluations against various human cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), T47D (ER+), BT474 (HER+), and MIAPaCa2 (pancreatic cancer), showed that this compound possesses superior anti-proliferative effects compared to standard treatments like chloropyramine. The effectiveness was measured using luminescence assays after a 72-hour incubation period with varying concentrations of the compound .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MDA-MB-231 | < 50 | Better than chloropyramine |

| T47D | < 50 | Better than chloropyramine |

| BT474 | < 50 | Better than chloropyramine |

| MIAPaCa2 | < 50 | Better than chloropyramine |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate moderate to good efficacy against various Gram-positive and Gram-negative bacterial strains, as well as antifungal properties against Candida albicans. The minimum inhibitory concentration (MIC) values observed were competitive with known antimicrobial agents .

Case Studies and Research Findings

- Anticancer Efficacy : A study published in Molecular Pharmacology outlined the synthesis and biological evaluation of several analogs, including this compound. The results indicated that this compound inhibited cell proliferation effectively across multiple cancer cell lines, suggesting its potential as a lead compound for further drug development .

- Mechanistic Insights : Research involving structure-based virtual screening has provided insights into how this compound interacts at the molecular level with specific targets involved in cancer progression. The studies employed computational models alongside in vitro assays to elucidate the binding interactions and subsequent biological effects .

- Toxicological Profile : Preliminary toxicological assessments have indicated that while the compound exhibits potent biological activity, its safety profile requires thorough investigation. Long-term studies are necessary to evaluate any potential hepatotoxicity or adverse effects associated with chronic exposure .

Propriétés

IUPAC Name |

2-amino-2-(4-tert-butylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXMZBBGTKLYTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.